
3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, also known as IBMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. IBMP is a sulfonyl chloride derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-kB). Additionally, 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.
Biochemical and Physiological Effects
3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been shown to reduce the levels of inflammatory markers such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its high potency. 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been shown to exhibit significant anti-inflammatory activity at low concentrations. Additionally, 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer.
Direcciones Futuras
3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has shown significant potential as a therapeutic agent for the treatment of inflammatory diseases. Future research should focus on further elucidating the mechanism of action of 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride and identifying its molecular targets. Additionally, studies should be conducted to determine the safety and efficacy of 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride in animal models and in clinical trials. Finally, efforts should be made to develop more efficient and cost-effective methods for the synthesis of 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride.
Métodos De Síntesis
Various methods have been developed for the synthesis of 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride. One of the most common methods involves the reaction of 1-propyl-1H-pyrazole-4-carboxylic acid with isobutyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with sodium sulfite to form 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride.
Aplicaciones Científicas De Investigación
3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 3-(isobutoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has also been shown to inhibit the production of nitric oxide, which is a key mediator of inflammation.
Propiedades
IUPAC Name |
3-(2-methylpropoxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-4-5-14-6-11(18(12,15)16)10(13-14)8-17-7-9(2)3/h6,9H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYVYPIFGXJBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COCC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

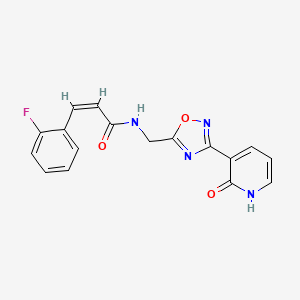
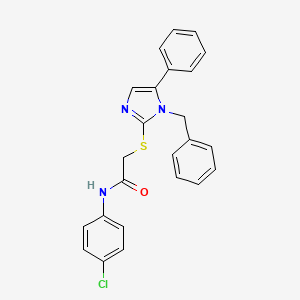
![N-mesityl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2992016.png)
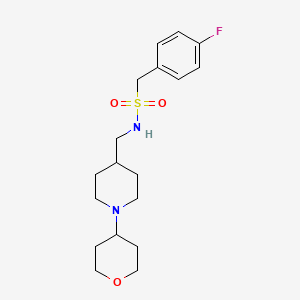
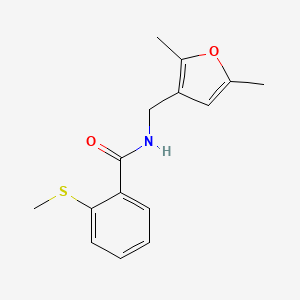
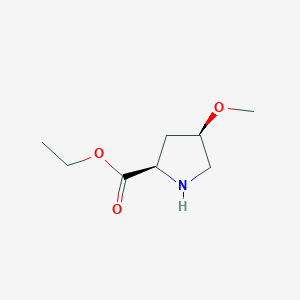
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-cyanobenzamide](/img/structure/B2992023.png)
![2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2992024.png)
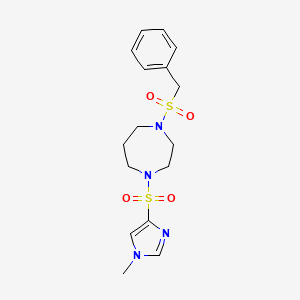
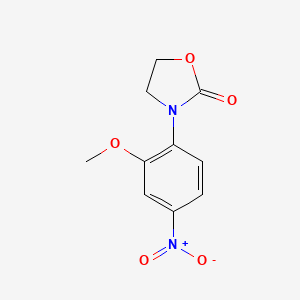
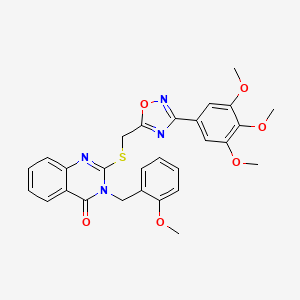
![5-Methyl-2-[1-(2-phenylethylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2992030.png)
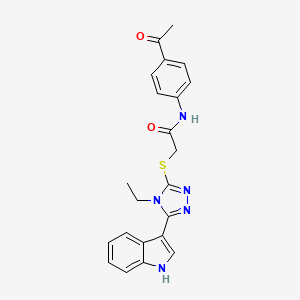
![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2992034.png)